3-Tert-butylcyclobutanone

Description

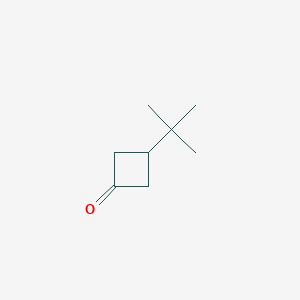

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGBXGJNDWCDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20614-90-8 | |

| Record name | 3-tert-butylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 3 Tert Butylcyclobutanone and Its Analogues

Asymmetric Synthesis Strategies for Chiral Cyclobutanones

The development of asymmetric methods to produce chiral cyclobutanones is of paramount importance, as these enantiomerically enriched compounds serve as valuable intermediates in the synthesis of natural products and pharmaceuticals.

Chiral Lewis Acid Catalysis in Cyclobutanone (B123998) Formation

Chiral Lewis acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the formation of cyclobutanones. acs.orgdicp.ac.cn These catalysts can activate substrates and control the stereochemical outcome of the reaction. For instance, chiral oxazaborolidinium ion catalysts have been successfully employed in the asymmetric synthesis of α-silyloxycyclobutanones with a β-quaternary center. acs.orgnih.gov This method, which proceeds via a tandem cyclopropanation/semipinacol rearrangement, affords the desired products in high yields and with excellent enantioselectivities. acs.orgnih.gov

Another approach involves the use of chiral Lewis acids to catalyze the ring expansion of prochiral cyclobutanones. For example, scandium triflate in combination with bis(oxazoline) ligands has been shown to catalyze the enantioselective insertion of a methylene (B1212753) group from silyldiazomethanes into cyclobutanones, leading to chiral β-substituted cyclopentanones. thieme-connect.com While not a direct synthesis of cyclobutanones, this demonstrates the utility of chiral Lewis acids in manipulating cyclobutanone frameworks to generate stereochemically defined products.

The table below summarizes the key aspects of chiral Lewis acid-catalyzed approaches to cyclobutanone synthesis.

| Catalytic System | Reaction Type | Key Features |

| Chiral Oxazaborolidinium Ion | Tandem Cyclopropanation/Semipinacol Rearrangement | High yields, excellent enantio- and diastereoselectivity for α-silyloxycyclobutanones. acs.orgnih.gov |

| Scandium Triflate / Bis(oxazoline) Ligands | Ring Expansion | Enantioselective synthesis of β-substituted cyclopentanones from prochiral cyclobutanones. thieme-connect.com |

| Chiral AlBr₃-activated 1,3,2-oxazaborolidine | Photocycloaddition/Rearrangement Cascade | Enantioenriched polycyclic benzoisochromenes from 1-naphthaldehyde (B104281) derivatives. nih.gov |

Tandem Cyclopropanation/Semipinacol Rearrangement Approaches

The tandem cyclopropanation/semipinacol rearrangement is a powerful strategy for the synthesis of cyclobutanones. acs.orgrsc.org This process typically involves the reaction of a vinyl or acrolein derivative with a diazo compound to form a cyclopropyl (B3062369) intermediate, which then undergoes a stereoselective rearrangement to yield the corresponding cyclobutanone.

A notable example is the chiral Lewis acid-catalyzed reaction of α-silyloxyacroleins with α-alkyl or α-aryl diazoesters. acs.orgnih.govresearchgate.net This reaction proceeds through an initial cyclopropanation followed by a semipinacol rearrangement to furnish α-silyloxycyclobutanones with a β-quaternary stereocenter in high yields and excellent stereocontrol. acs.orgnih.govresearchgate.net The versatility of this method is highlighted by the successful application to a range of diazoesters, demonstrating its broad substrate scope. acs.org

The semipinacol rearrangement itself is a well-established method for constructing quaternary carbon centers and has been extensively studied. acs.orgpsu.edu The development of catalytic asymmetric versions of this rearrangement has further enhanced its utility in organic synthesis. rsc.org

Catalytic Asymmetric Ring Expansion and Rearrangement Processes

Catalytic asymmetric ring expansion reactions provide an alternative and efficient route to chiral cyclobutanones and their derivatives. nih.govnih.govthieme-connect.comcore.ac.ukresearchgate.net These methods often start from smaller, more readily available ring systems and expand them to the desired four-membered ring.

One such strategy involves the gold(I)-catalyzed asymmetric ring expansion of 1-allenylcyclopropanols. nih.gov This method yields synthetically valuable cyclobutanones featuring a vinyl-substituted quaternary stereocenter with high enantioselectivity. The reaction demonstrates a broad substrate scope and can be performed on a larger scale with low catalyst loading. nih.gov

Another approach is the palladium-catalyzed asymmetric Wagner-Meerwein shift of allenylcyclobutanols, which furnishes cyclopentanones with an α-chiral tertiary alcohol center. nih.gov While this leads to a five-membered ring, it showcases the power of catalytic rearrangements of cyclobutane-containing starting materials.

Furthermore, organocatalytic asymmetric ring expansions of substituted cyclobutanones have been reported. For instance, the reaction of 3-substituted cyclobutanones with nitrosobenzene, catalyzed by a secondary amine, leads to the unexpected formation of optically active 5-hydroxy-γ-lactams. nih.govthieme-connect.com This transformation proceeds via a formal nitroso aldol (B89426) reaction followed by a rearrangement of a bicyclic intermediate. thieme-connect.com

The following table highlights different catalytic asymmetric ring expansion and rearrangement strategies.

| Starting Material | Catalyst | Product | Key Features |

| 1-Allenylcyclopropanols | Chiral Gold(I)-phosphine complexes | Chiral vinyl-substituted cyclobutanones | High enantioselectivity and yields. nih.gov |

| Allenylcyclobutanols | Palladium catalysts with chiral ligands | Chiral cyclopentanones | Asymmetric Wagner-Meerwein shift. nih.gov |

| 3-Substituted cyclobutanones | Secondary amine organocatalyst | Optically active 5-hydroxy-γ-lactams | Unexpected ring expansion with nitrosobenzene. nih.govthieme-connect.com |

| Prochiral cyclobutanones | Scandium triflate / bis(oxazoline) ligands | Chiral β-substituted cyclopentanones | Enantioselective methylene insertion. thieme-connect.com |

Stereoselective [2+2] Cycloaddition Reactions (e.g., Ketenes with Olefins)

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane (B1203170) rings, and its stereoselective variants are particularly valuable for accessing chiral cyclobutanones. nih.govkib.ac.cnbeilstein-journals.orgresearchgate.netrsc.org A common and effective approach involves the cycloaddition of a ketene (B1206846) with an olefin.

The reaction of tert-butylketene with diazomethane (B1218177) is a known method for the preparation of 3-tert-butylcyclobutanone. This reaction proceeds via the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring expansion to yield a mixture of 2-tert-butylcyclobutanone and this compound. thieme-connect.de

For achieving stereoselectivity, chiral auxiliaries can be employed. For instance, the intramolecular [2+2] cycloaddition of a keteniminium salt derived from a chiral amide has been used to synthesize chiral cyclobutanones with good enantioselectivity. nih.govkib.ac.cn Lewis acid catalysis has also been successfully applied to promote stereoselective [2+2] cycloadditions.

The development of catalytic and enantioselective [2+2] cycloadditions of allenoates with unactivated alkenes represents another significant advancement in this area. nih.gov These reactions provide access to a variety of substituted cyclobutanes.

Radical Processes in Cyclobutanone Synthesis

Radical reactions offer a unique set of tools for the construction of cyclic molecules, including cyclobutanones. These processes often proceed under mild conditions and can tolerate a wide range of functional groups.

While specific examples of radical-based syntheses of this compound are not extensively documented, general radical methodologies can be considered. For instance, the cyclization of aryl radicals has been effectively used to prepare various cyclic products. psu.edu The use of radical-based reducing agents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) is common in these transformations. psu.edu

A novel approach involves the generation of a tert-butyl radical from pivalaldehyde, which can then trigger addition and migration reactions in preformed 1,4-enynes to produce α-alkynyl ketones. sioc-journal.cn This demonstrates the potential of tert-butyl radicals in initiating complex reaction cascades. The development of reagents for selective radical-type perfluoro-tert-butylation further highlights the growing interest in utilizing bulky radical species in synthesis. nih.gov

Ring Enlargement and Contraction Strategies for Cyclobutanones

Ring expansion and contraction reactions are powerful tools for manipulating cyclic systems and provide access to a variety of ring sizes, including the four-membered ring of cyclobutanones. acs.orgchemrxiv.orgresearchgate.net

A prominent example of ring enlargement is the reaction of cyclopropanones with sulfonium (B1226848) ylides, which provides a one-pot synthesis of cyclobutanones. acs.org This method represents a formal carbene insertion into the three-membered ring. Specifically, the reaction of in situ generated cyclopropanones with cinnamylsulfonium ylides leads to 2-aryl-2-vinyl-cyclobutanones. acs.org The reaction of cyclopropanone surrogates with unstabilized sulfoxonium ylides has also been shown to produce enantioenriched 2,3-disubstituted cyclobutanones with complete regio- and stereospecificity from chiral substrates. chemrxiv.org

The ring expansion of cyclopropanones formed from the addition of diazomethane to ketenes is a classical method for preparing cyclobutanones. thieme-connect.de As mentioned earlier, the reaction of tert-butylketene with diazomethane yields a mixture of 2- and this compound through this pathway. thieme-connect.de

Conversely, ring contraction methods can also be employed, although they are less common for the direct synthesis of cyclobutanones. More often, cyclobutanones themselves are used as precursors for ring expansion to larger rings, such as cyclopentanones, through reactions like the Baeyer-Villiger oxidation or treatment with diazomethane. nih.gov

The table below summarizes various ring enlargement strategies for the synthesis of cyclobutanones.

| Starting Material | Reagent | Product | Key Features |

| Cyclopropanones | Sulfonium ylides | Cyclobutanones | One-pot synthesis, formal carbene insertion. acs.org |

| Cyclopropanone surrogates | Unstabilized sulfoxonium ylides | Enantioenriched 2,3-disubstituted cyclobutanones | Complete regio- and stereospecificity with chiral substrates. chemrxiv.org |

| Ketenes | Diazomethane | Substituted cyclobutanones | Ring expansion of in situ formed cyclopropanone. thieme-connect.de |

Simmons-Smith Cyclopropanation-Mediated Approaches

The Simmons-Smith reaction is a well-established and powerful method for the stereospecific conversion of alkenes into cyclopropanes. nih.govrsc.org This reaction, which typically employs a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, can be integrated into multi-step sequences to produce cyclobutanones. ethz.chwikipedia.org A key strategy involves the ring enlargement of a cyclopropane (B1198618) intermediate.

One documented synthesis of this compound utilizes this logic, starting from a silyl (B83357) enol ether. The silyl enol ether of 3,3-dimethoxybutan-2-one (B1329833) is first prepared and then subjected to Simmons-Smith cyclopropanation conditions to form a cyclopropyl intermediate. thieme-connect.de This is followed by a ring-expansion step, yielding the target cyclobutanone. A more reactive variation of the classic Simmons-Smith conditions, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple and has been shown to be effective for a wide range of substrates, including electron-rich olefins like enol ethers. wikipedia.orgmdpi.com

| Reaction Step | Description | Key Reagents | Reference |

| Enol Ether Formation | 3,3-dimethoxybutan-2-one is converted to its corresponding silyl enol ether. | Chlorotrimethylsilane | thieme-connect.de |

| Cyclopropanation | The silyl enol ether undergoes Simmons-Smith cyclopropanation. | Diiodomethane, Zn-Cu couple | thieme-connect.de |

| Ring Enlargement | The resulting cyclopropane intermediate is rearranged to form the cyclobutanone ring. | Not specified | thieme-connect.de |

Oxidative Ring Expansion Methodologies

Oxidative ring expansion provides another effective pathway to cyclobutanone derivatives by enlarging a three-membered ring. These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to form the more stable four-membered ring.

A notable example is the oxidative ring expansion of methylenecyclopropanes. The reaction of 2,2-diaryl-substituted methylenecyclopropanes with an oxidant such as Ceric Ammonium Nitrate (CAN) under an oxygen atmosphere can lead to the formation of 2,2-diarylcyclobutanones in good yields. organic-chemistry.orgorganic-chemistry.org This transformation proceeds through the oxidation of the cyclopropane ring, initiating a rearrangement that incorporates one of the ring carbons into the newly formed ketone.

Another powerful technique is the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl alcohols. This catalytic process can produce cyclobutanones that feature α-quaternary stereocenters with high enantioselectivity. organic-chemistry.org The reaction is typically initiated by the protonation of the alkene, which is followed by the migration of a C-C bond to expand the ring.

| Methodology | Substrate Type | Key Reagents/Conditions | Product Type | Reference |

| Oxidative Ring Expansion | Methylenecyclopropanes | Ceric Ammonium Nitrate (CAN), O₂ | 2,2-Disubstituted cyclobutanones | organic-chemistry.orgorganic-chemistry.org |

| Protio-Semipinacol Rearrangement | Tertiary Vinylic Cyclopropyl Alcohols | Chiral Dual-Hydrogen-Bond Donor, HCl | Cyclobutanones with α-quaternary stereocenters | organic-chemistry.org |

Palladium-Catalyzed Transformations in Cyclobutanone Synthesis

Palladium catalysis offers a versatile and powerful toolkit for the synthesis and modification of cyclobutanone structures. These methods often proceed with high efficiency and functional group tolerance under mild conditions. researchgate.net

One approach involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. organic-chemistry.org These reactions can generate a diverse array of products, including cyclobutenes and methylenecyclobutanes, through a mechanism involving the formation of a palladium carbene, migratory insertion, and subsequent elimination. organic-chemistry.org In some cases, a cascade reaction can be initiated, where an intramolecular carbopalladation is followed by migratory insertion of a palladium-carbene and subsequent cycloaddition, leading to complex spirocyclobutane frameworks. researchgate.netacs.org

Palladium-catalyzed carbonylation reactions are also instrumental in constructing the cyclobutanone core. These reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO) or a CO surrogate. science.gov For instance, chloroform (B151607) has been successfully used as a convenient and safer alternative to CO gas in palladium-catalyzed carbonylative couplings to synthesize various aryl ketones. organic-chemistry.org Such strategies can be adapted to form the cyclobutanone ring through intramolecular pathways.

| Palladium-Catalyzed Method | Starting Materials | Key Features | Product Example | Reference |

| Carbene Coupling | Cyclobutanone N-sulfonylhydrazones, Aryl/Benzyl Halides | Forms diverse cyclobutane derivatives via Pd-carbene intermediates. | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |

| Cascade Cyclization | Iodoarene-tethered alkynes, Cyclobutanone N-tosylhydrazones | Sequential carbopalladation, migratory insertion, and cycloaddition. | Spirocyclobutanes | researchgate.netacs.org |

| Carbonylative Coupling | Aryl Halides, CO or CO surrogate (e.g., CHCl₃) | In situ generation of CO for ketone synthesis. | Aryl Ketones | organic-chemistry.org |

| Tandem C-H Olefination/Lactonization | Linear carboxylic acids with a tethered olefin | Rapid construction of bicyclic lactone scaffolds. | Bicyclo[3.2.1] lactones | nih.gov |

C-H Functionalization Logic Applied to Cyclobutane Synthesis

C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. nih.govbaranlab.org This approach offers significant advantages in terms of atom and step economy by bypassing the need for pre-functionalized starting materials. nih.gov

In the context of cyclobutane synthesis, a common strategy involves using a directing group covalently attached to the cyclobutane scaffold. This directing group guides a transition metal catalyst, often palladium, to a specific C-H bond, ensuring high regio- and stereoselectivity. For instance, an aminoquinoline directing group attached to a cyclobutane can direct palladium-catalyzed arylation to an adjacent methylene C-H bond. nih.govacs.org A key challenge in this area is achieving monofunctionalization, as the first functionalization event can sometimes accelerate the second, leading to a mixture of products. acs.org

Beyond substrate-controlled methods that rely on directing groups, catalyst-controlled C-H functionalization presents an exciting frontier. By carefully selecting the catalyst and its ligand framework, it is possible to control which C-H bond in a molecule is functionalized. nih.gov Studies using rhodium catalysts have demonstrated that it is possible to achieve regiodivergent functionalization of substituted cyclobutanes, providing selective access to either 1,1-disubstituted or cis-1,3-disubstituted products simply by changing the catalyst. nih.gov This level of control opens up new avenues for creating novel and complex cyclobutane structures. nih.govanr.fr

| C-H Functionalization Strategy | Catalyst | Key Principle | Outcome | Reference |

| Directed C-H Arylation | Palladium(II) | An aminoquinoline directing group guides the catalyst to a specific C-H bond. | Selective arylation of methylene C-H bonds on the cyclobutane ring. | nih.govacs.org |

| Regiodivergent C-H Insertion | Rhodium(II) | The choice of rhodium catalyst dictates the site of functionalization. | Selective formation of 1,1- or 1,3-disubstituted cyclobutanes. | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 3 Tert Butylcyclobutanone Systems

Cyclobutanone (B123998) Ring Opening Reactions

The inherent ring strain of the cyclobutanone core makes it susceptible to ring-opening through various thermal, photochemical, and catalytic pathways. The position of the tert-butyl group plays a critical role in directing the regioselectivity and stereoselectivity of these reactions.

Norrish Type-I Photochemistry and Fragmentation Pathways

The Norrish Type-I reaction is a characteristic photochemical process for ketones, involving the homolytic cleavage of a carbon-carbon bond alpha to the carbonyl group. wikipedia.org Upon excitation to a singlet state and subsequent intersystem crossing to a triplet state, the 3-tert-butylcyclobutanone molecule undergoes α-cleavage to form a biradical intermediate. wikipedia.orgyoutube.com

Two potential pathways for α-cleavage exist for this compound:

Pathway A: Cleavage of the C1-C2 bond.

Pathway B: Cleavage of the C1-C4 bond.

Cleavage via Pathway A is generally favored due to the formation of a more stable secondary alkyl radical adjacent to the sterically demanding tert-butyl group. The stability of the resulting radical intermediates is a key factor in determining the reaction pathway. wikipedia.org

Once the initial acyl-alkyl biradical is formed, it can undergo several secondary reactions: youtube.com

Decarbonylation: Loss of a carbon monoxide (CO) molecule to yield a 1,4-biradical. This biradical can then cyclize to form a cyclopropane (B1198618) derivative or undergo internal hydrogen abstraction to form an alkene.

Intramolecular Disproportionation: Abstraction of a hydrogen atom by the acyl radical portion from the alkyl radical portion can lead to the formation of a ketene (B1206846) and an alkane. wikipedia.orgyoutube.com

Ring Expansion: The acyl-alkyl biradical can cyclize to form an oxacarbene, which can be an intermediate in ring expansion products. youtube.com

The presence of the tert-butyl group influences the relative rates of these fragmentation pathways by affecting the conformation and stability of the biradical intermediates.

Table 1: Potential Products from Norrish Type-I Fragmentation of this compound

| Pathway | Intermediate | Secondary Reaction | Product Type |

|---|---|---|---|

| α-Cleavage | Acyl-alkyl biradical | Decarbonylation | 1,4-biradical |

| 1,4-biradical | Cyclization | Substituted Cyclopropane | |

| Acyl-alkyl biradical | Disproportionation | Ketene / Alkene |

Thermal and Catalyzed Ring-Opening Mechanisms

Thermal ring-opening of cyclobutanones is an electrocyclic reaction that is governed by orbital symmetry rules. masterorganicchemistry.com For this compound, this process is less common than photochemical cleavage but can be induced at high temperatures. The steric bulk of the tert-butyl group is expected to dictate the stereochemical outcome of the ring-opening, favoring an outward rotation to minimize steric hindrance, similar to observations in related cyclobutene systems. researchgate.netnih.gov

Acid-catalyzed ring-opening provides a lower energy pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ring towards nucleophilic attack. pressbooks.pubkhanacademy.orgyoutube.com The subsequent attack by a nucleophile can occur at either the C2 or C4 position, leading to the cleavage of a C-C bond and ring opening. The regioselectivity of the nucleophilic attack is influenced by both steric hindrance from the tert-butyl group and the electronic stability of the resulting carbocationic intermediate. In many cases, this leads to a cascade ring-opening/cyclization sequence when bifunctional nucleophiles are used. researchgate.net

Generation of Reactive Intermediates (e.g., Ketene, Biradicals)

As detailed in the photochemical pathways, the primary reactive intermediates generated from this compound are biradicals. The Norrish Type-I cleavage directly produces a triplet acyl-alkyl biradical. ucla.edu This species is a key intermediate that dictates the subsequent product distribution through decarbonylation, disproportionation, or recombination. youtube.comucla.edu

Decarbonylation of the initial biradical leads to a 1,4-biradical. The structure and reactivity of this intermediate are significantly influenced by the tert-butyl substituent. Ketenes are another important class of reactive intermediates formed, typically through intramolecular hydrogen abstraction within the initial acyl-alkyl biradical. wikipedia.orgorgsyn.orgresearchgate.net The formation of tert-butyl-substituted ketenes via this route opens pathways to various cycloaddition reactions. orgsyn.orgresearchgate.net

Table 2: Reactive Intermediates from this compound Ring Opening

| Precursor Reaction | Intermediate | Type | Subsequent Fate |

|---|---|---|---|

| Norrish Type-I | Acyl-alkyl Biradical | Triplet Radical | Decarbonylation, Disproportionation |

| Decarbonylation | 1,4-Biradical | Triplet Radical | Cyclization, H-abstraction |

Free Radical Ring Expansion and Annulation Reactions

Free radical reactions provide a powerful method for transforming cyclobutanone systems into larger, more complex carbocyclic and heterocyclic structures. These reactions typically rely on the generation of an alkoxy radical, which then undergoes a predictable C-C bond scission. ingentaconnect.combenthamscience.comresearchgate.net

Alkoxy Radical Scission and Rearrangements

The core of these ring expansion strategies involves the generation of an alkoxy radical from the cyclobutanone carbonyl. This is often achieved by the intramolecular addition of a carbon-centered radical, located on a side chain attached to the cyclobutanone ring, onto the carbonyl carbon. ingentaconnect.comwikipedia.org

The resulting bicyclic alkoxy radical is highly strained and readily undergoes β-scission. nih.gov In the case of a substituted this compound, there are multiple bonds that can cleave. The cleavage is regioselective, driven by the release of ring strain and the formation of the most stable carbon-centered radical. The presence of the tert-butyl group can influence the conformation of the bicyclic intermediate, thereby directing the β-scission event to afford specific ring-expanded products. This methodology has been employed to construct seven- and eight-membered rings. ingentaconnect.comresearchgate.net

Intramolecular Cyclizations and Tandem Rearrangements

When the radical-bearing side chain is positioned at the endo face of the cyclobutanone ring, a different reaction cascade can be initiated. researchgate.net The initial intramolecular cyclization to form the alkoxy radical is followed by a series of rearrangements, often termed tandem rearrangements. researchgate.net

These tandem processes can lead to the formation of intricate bridged bicyclic systems. The reaction pathway is a delicate balance of various radical processes, including cyclizations, β-scission events, and hydrogen atom transfers. The specific substitution pattern on the this compound precursor, particularly the nature and attachment point of the side chain bearing the radical precursor, is crucial for controlling the outcome of these complex and elegant transformations. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Cyclobutanone Carbonyl

The carbonyl group in this compound is a primary site for both nucleophilic and electrophilic attack. The reactivity of this functional group is modulated by a combination of electronic and steric factors.

Nucleophilic Addition:

The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. Computational studies on nucleophilic addition to carbonyl groups have shown that the trajectory of attack is not perpendicular to the C=O bond but rather follows a specific angle, known as the Bürgi-Dunitz trajectory academie-sciences.fr. This approach minimizes steric hindrance and maximizes orbital overlap between the nucleophile and the π* orbital of the carbonyl group.

In the case of this compound, the bulky tert-butyl group exerts a significant steric effect, influencing the regioselectivity of nucleophilic attack. While specific kinetic data for nucleophilic addition to this compound is not extensively detailed in the literature, general principles of steric hindrance in cyclic systems suggest that a nucleophile will preferentially attack from the face of the ring opposite to the tert-butyl group to minimize steric repulsion spcmc.ac.in.

Electrophilic Attack:

The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a target for electrophiles. Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, thereby activating the molecule towards nucleophilic attack. This is a common first step in many acid-catalyzed reactions of ketones.

The reactivity of the carbonyl group in this compound is a critical aspect of its chemistry, governing a wide range of transformations. The interplay of electronics and sterics dictates the outcomes of these reactions.

Influence of Ring Strain on Reaction Pathways

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain, torsional strain, and transannular strain wikipedia.org. This strain energy, estimated to be around 26.3 kcal/mol for cyclobutane, is a major driving force in many of its chemical reactions, particularly those that lead to ring-opening rsc.org.

The presence of the sp²-hybridized carbonyl carbon in cyclobutanone slightly alters the ring geometry but does not alleviate the inherent strain. This stored potential energy can be released in reactions that involve cleavage of one of the ring's carbon-carbon bonds. Consequently, ring-opening reactions are a prominent feature of cyclobutanone chemistry researchgate.netrsc.org.

The relief of ring strain can significantly influence the thermodynamics and kinetics of a reaction, often making pathways that are unfavorable for less strained systems accessible for cyclobutanones.

| Cyclic Ketone | Ring Strain Energy (kJ mol⁻¹) | S₁ Barrier Height to α C–C Fission (kJ mol⁻¹) |

| Cyclobutanone | ~120 | ~29 |

| Cyclopentanone (B42830) | ~41 | ≥63 |

| Cyclohexanone | ~29 | ≥63 |

| Data compiled from studies on cyclic ketone photochemistry rsc.org. |

Recent advancements in ultrafast electron diffraction (UED) have provided unprecedented temporal and spatial resolution to observe the dynamics of chemical reactions. Studies on the photochemistry of cyclobutanone have revealed intricate details about its ring-opening process.

Following photoexcitation to the S₂ state, cyclobutanone undergoes rapid depopulation to the S₁ state. It is from the S₁ state that the ring-opening via a Norrish Type-I reaction occurs. Experimental evidence from UED studies has shown that the structural changes corresponding to ring-opening appear with a very short delay after photoexcitation arxiv.orgarxiv.org. This observation provides strong evidence for the ballistic nature of the ring-opening process once the S₁ state is populated arxiv.orgarxiv.org.

The term "ballistic" in this context describes a motion that is very rapid and direct, proceeding along the reaction coordinate without significant energy redistribution among the molecule's vibrational modes. In essence, once the molecule is in the reactive S₁ state, the cleavage of the C-C bond and the subsequent opening of the ring happen on an ultrafast timescale, akin to a projectile following a direct trajectory. This is in contrast to a more statistical process where the energy would be distributed throughout the molecule before the bond-breaking event occurs.

Computational Chemistry and Theoretical Studies of 3 Tert Butylcyclobutanone

Quantum Mechanical Calculation Methodologies

Quantum mechanical (QM) methods are fundamental to modern computational chemistry, allowing for the detailed study of electronic structure and molecular properties. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than its complex wavefunction. This approach is widely used to optimize molecular geometries, predict vibrational frequencies, and determine reaction energies.

In studies of systems analogous to 3-tert-butylcyclobutanone, DFT has been successfully applied. For instance, calculations on cyclobutanone (B123998) complexes with hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl) using the B3LYP functional have provided insights into molecular structure, hydrogen bonding, and vibrational spectra. nih.gov Similarly, the geometry of a complex cyclobutanone derivative formed from the cycloaddition of t-butylcyanoketene with indene (B144670) was satisfactorily predicted using B3LYP/6-31g(d) calculations. researchgate.net These studies demonstrate the capability of DFT to model the structural parameters of the cyclobutanone ring. The bulky tert-butyl group in this compound would primarily introduce steric effects, which are well-captured by standard DFT functionals, influencing the puckering of the cyclobutane (B1203170) ring and the conformational preferences of the substituent.

Table 1: Representative DFT Applications in Cyclobutanone Systems

| System Studied | DFT Functional/Basis Set | Properties Investigated | Key Finding |

|---|---|---|---|

| Cyclobutanone···HX (X=F, Cl) Complexes | B3LYP/6-311++G(**) | Molecular structure, H-bonding, vibrational frequencies | Good agreement with experimental geometric data; predicted red shifts in C=O stretching frequency. nih.gov |

| t-butylcyanoketene + indene cycloaddition product | B3LYP/6-31G(d) | Molecular geometry, reaction thermochemistry | Calculations accurately predicted experimental geometry and helped assign NMR signals. researchgate.net |

The study of photochemical reactions and excited states often requires more advanced methods than standard DFT. Multiconfigurational methods are necessary when the electronic structure cannot be described by a single determinant, which is common in excited states, transition states, and at conical intersections. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of such systems by defining an "active space" of orbitals and electrons that are most important for the process.

For a more quantitative energetic description, second-order perturbation theory is often applied to the CASSCF wavefunction, a method known as CASPT2. The multi-state version, MS-CASPT2, is particularly crucial as it accounts for the interactions between multiple electronic states. researchgate.net

Extensive CASSCF/MS-CASPT2 studies have been performed on the parent cyclobutanone to unravel its complex photochemistry, particularly the Norrish Type-I ring-opening reaction. researchgate.net These high-level calculations have been used to map the potential energy surfaces of the singlet (S₁) and triplet (T₁) excited states, identifying key minima, transition states, and conical intersections that govern the reaction pathways. researchgate.net For this compound, these methods would be essential to understand how the tert-butyl substituent alters the photochemistry, potentially by sterically hindering certain ring-opening pathways or by electronically perturbing the excited state energies.

To capture the time-evolution of a photochemical reaction, static calculations on a potential energy surface are insufficient. Trajectory surface hopping and other nonadiabatic molecular dynamics simulations are employed to model the motion of atoms over time as the molecule evolves on and between different electronic states. researchgate.net These simulations provide a powerful tool for understanding reaction mechanisms, product branching ratios, and timescales of photochemical events.

For the parent cyclobutanone, trajectory-based simulations have been instrumental in confirming that the ring-opening mechanism is a dominant pathway following photoexcitation. researchgate.net Such simulations on this compound would be invaluable for determining how the dynamics of the ring-opening are affected by the bulky substituent. The increased mass and steric hindrance of the tert-butyl group could influence the timescale of the reaction and the preferred conformations of the resulting biradical intermediates. While specific molecular dynamics simulations for this compound are not readily found, simulations of other tert-butyl containing molecules, such as tert-butyl alcohol in aqueous solution, showcase the methodology's ability to probe molecular interactions and dynamics. rsc.org

Energetic Analysis of Reactions and Transition States

A primary goal of computational chemistry is to quantify the energetics of chemical reactions, including the stability of intermediates and the energy required to overcome reaction barriers.

High-level theoretical studies on the thermal ring-opening of cyclobutane have shown that the process involves a high activation enthalpy, which is significantly influenced by the ring strain of the four-membered ring. arxiv.org In a photochemical context, the barriers for ring-opening of cyclobutanone on the excited state potential energy surfaces are found to be much lower. For the parent cyclobutanone, the S₁ state ring-opening is proposed to proceed through a small barrier. researchgate.net

The presence of a tert-butyl group is expected to influence these energetics. A theoretical study on the thermal ring-opening of 3-tert-butylcyclobutene found that the bulky group exclusively directed the reaction to form the (E)-1,3-diene due to steric influences in the transition state. nih.gov A similar steric directing effect would be anticipated for this compound, where the tert-butyl group would likely favor transition state geometries that minimize steric clash, thereby influencing the activation barrier and the stereochemistry of the products.

Table 2: Calculated Activation Energies for Ring-Opening in Cyclic Systems

| Molecule | Reaction | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyclobutane | Thermal Ring Opening | CBS-QB3 | ~62.7 (Enthalpy) arxiv.org |

| Cyclopentane (B165970) | Thermal Ring Opening | CBS-QB3 | ~80 (Enthalpy) arxiv.org |

| Cyclobutanone (Parent) | Photochemical Ring Opening (S₁ state) | MS-CASPT2//CASSCF | Small barrier predicted researchgate.net |

While many reactions of cyclobutanones proceed through concerted or radical pathways, it is conceivable that under certain conditions (e.g., acid catalysis), carbocation intermediates could be formed. The stability of such intermediates is a critical factor in determining reaction pathways. Carbocations are stabilized by electron-donating groups through inductive effects and hyperconjugation.

A hypothetical carbocation formed from this compound could benefit from the stabilizing influence of the tert-butyl group. The tert-butyl group is a strong electron donor through induction and hyperconjugation, effects which are known to be highly stabilizing for an adjacent positive charge. Computational studies on the stabilization of the tert-butyl cation itself have explored these effects in detail. nih.gov If a positive charge were to develop at the C3 position of the cyclobutanone ring, the attached tert-butyl group would provide significant stabilization. Conversely, if the charge were to form elsewhere on the ring, the stabilizing effect would be transmitted to a lesser degree through the carbon framework. Computational methods like DFT are well-suited to calculate the relative energies of different potential carbocation isomers, thereby predicting the most likely intermediate to be formed.

Prediction of Photochemical Dynamics and Photoproducts

Computational studies on cyclobutanone and its derivatives provide a framework for predicting the photochemical behavior of this compound. Upon absorption of ultraviolet light, cyclobutanones typically undergo Norrish type I or type II reactions. Theoretical models suggest that the photochemical dynamics of this compound are governed by the interplay of these two competing pathways.

The Norrish type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, forming a biradical intermediate. For this compound, this can occur in two ways, leading to different primary radical pairs. Subsequent reactions of these biradicals can lead to a variety of photoproducts, including decarbonylation to form a cyclopropane (B1198618) derivative and fragmentation to an alkene and a ketene (B1206846). Computational simulations of the parent cyclobutanone indicate that upon excitation to the S2 state, the molecule rapidly relaxes to the S1 state, from which the Norrish type I cleavage is initiated. arxiv.org The presence of the bulky tert-butyl group is predicted to influence the stability and subsequent reaction pathways of the resulting biradical intermediates.

The Norrish type II reaction , an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, is also a plausible pathway for this compound. This reaction requires a favorable conformation where a γ-hydrogen on the tert-butyl group can approach the carbonyl oxygen. Theoretical calculations on similar ketones have shown that the efficiency of this process is highly dependent on the accessibility of this hydrogen. chemrxiv.orgresearchgate.net If this pathway is initiated, it would lead to a 1,4-biradical, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. The relative quantum yields of the Norrish type I and type II products are sensitive to factors such as the excitation wavelength and the solvent environment.

Table 1: Predicted Primary Photoproducts of this compound via Norrish Reactions

| Reaction Type | Intermediate | Predicted Primary Photoproducts |

| Norrish Type I (Path A) | Acyl-alkyl biradical | 1,1-dimethylcyclopropane + Carbon monoxide |

| 3,3-dimethylbut-1-ene + Ketene | ||

| Norrish Type I (Path B) | Acyl-alkyl biradical | tert-butylcyclopropane + Carbon monoxide |

| Pivalaldehyde + Ethene | ||

| Norrish Type II | 1,4-biradical | 1-tert-butyl-2-hydroxycyclobutene (enol form) |

| 2,2-dimethylpropanal + Propene |

Note: The relative yields of these products would be determined by the branching ratios of the intermediate biradical reactions, which can be estimated through detailed quantum yield calculations and transition state theory.

Conformational Analysis and Steric Effects of the tert-butyl group

The conformational landscape of this compound is dominated by the steric demands of the bulky tert-butyl group and the inherent puckering of the cyclobutane ring. Computational chemistry provides valuable insights into the preferred geometries and the energetic penalties associated with less favorable conformations.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. The introduction of a tert-butyl substituent at the 3-position significantly influences the degree and nature of this puckering. Two primary puckered conformations are possible: one with the tert-butyl group in an "equatorial-like" position and another with it in an "axial-like" position.

Computational energy calculations consistently show that the conformer with the tert-butyl group in the equatorial position is significantly more stable . upenn.edu This preference is a direct consequence of minimizing steric hindrance. In the axial conformation, the bulky tert-butyl group would experience significant 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring, leading to a substantial increase in steric energy. The tert-butyl group's strong preference for the equatorial position effectively "locks" the conformation of the ring, reducing the rate of ring inversion compared to unsubstituted cyclobutanone. chemistryschool.net

Table 2: Calculated Relative Steric Energies for Conformers of this compound

| Conformer | Tert-butyl Position | Calculated Relative Steric Energy (kcal/mol) | Puckering Angle (degrees) |

| 1 | Equatorial | 0.00 | ~25-30 |

| 2 | Axial | > 5.0 | ~20-25 |

Note: The exact energy difference and puckering angle can vary depending on the level of theory and basis set used in the computational model. The values presented are representative of typical findings.

The steric effect of the tert-butyl group also influences the bond lengths and angles within the cyclobutanone ring. nih.gov To alleviate steric strain, the C-C bonds adjacent to the tert-butyl group may be slightly elongated, and the bond angles may deviate from those in unsubstituted cyclobutanone. These subtle structural changes can, in turn, affect the molecule's reactivity, including its photochemical behavior. The conformational rigidity imposed by the tert-butyl group can influence the accessibility of certain reaction pathways, for instance, by pre-organizing the molecule into a geometry that is more or less favorable for a specific photochemical event. chemrxiv.org

Stereochemical Control and Chirality in 3 Tert Butylcyclobutanone Derivatives

Enantioselective and Diastereoselective Synthesis

The enantioselective and diastereoselective synthesis of 3-tert-butylcyclobutanone derivatives is crucial for accessing stereochemically pure compounds. Various strategies have been developed to control the three-dimensional arrangement of atoms in these molecules.

One notable approach involves the enantioselective reduction of a prochiral cyclobutanone (B123998). For instance, the reduction of 3,3-disubstituted cyclobutanones can be achieved with high enantioselectivity using chiral catalysts. While not directly this compound, the principles can be applied. The use of an oxazaborolidine catalyst, (S)-B–Me, in the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone has been shown to yield the corresponding cyclobutanol (B46151) with high enantiomeric excess (ee).

Another strategy is the diastereoselective synthesis of substituted cyclobutanes through methods like sulfa-Michael additions to cyclobutenes. The use of DBU as a catalyst can lead to high diastereomeric ratios (dr) in the synthesis of thio-substituted cyclobutanes.

Control of β-Quaternary Carbon Centers

The construction of β-quaternary carbon centers in this compound derivatives is a significant synthetic challenge due to the steric hindrance involved. One effective method for the stereoselective formation of acyclic quaternary carbon centers involves the α-hydroxymethylation of α-branched N-tert-butanesulfinyl ketimines. This approach utilizes the stereoselective deprotonation of acyclic ketimines to form fully substituted aza-enolates, which then react with formaldehyde equivalents with high facial selectivity. This methodology provides a pathway to α-hydroxymethylated products with precise stereocontrol, which can be precursors to β-quaternary cyclobutanone systems.

Influence of Chiral Catalysts and Ligands

The choice of chiral catalysts and ligands is paramount in achieving high levels of stereocontrol in the synthesis of this compound derivatives. As mentioned, chiral oxazaborolidines like (S)-B–Me have proven effective in the enantioselective reduction of highly substituted cyclobutanones.

In diastereoselective syntheses, such as the sulfa-Michael addition to cyclobutenes, while an achiral base like DBU can provide high diastereoselectivity, the use of chiral catalysts can enable enantioselective versions of these reactions. Chiral cinchona-based squaramide catalysts, for example, have been successfully employed in the enantioselective synthesis of thio-substituted cyclobutanes.

The table below summarizes the influence of different catalysts on the stereochemical outcome of reactions relevant to the synthesis of this compound derivatives.

| Catalyst/Ligand | Reaction Type | Substrate Type | Product Type | Stereochemical Outcome |

| (S)-B–Me | Enantioselective Reduction | 2,2-dimethyl-3,3-diphenylcyclobutanone | Chiral Cyclobutanol | High ee |

| DBU | Diastereoselective Sulfa-Michael Addition | Cyclobutenes | Thio-substituted cyclobutanes | High dr (>95:5) |

| Chiral Cinchona-based Squaramide | Enantioselective Sulfa-Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene | Chiral thio-substituted cyclobutanes | High ee and dr |

Kinetic Resolution Strategies

For instance, the kinetic resolution of racemic tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates has been achieved with high efficiency. nih.gov This process utilizes a chiral lithium amide to effect a conjugate addition, leading to the separation of the enantiomers of the starting material and the formation of a diastereomerically enriched product. nih.gov Specifically, the reaction of tert-butyl (RS)-3-tert-butylcyclopentene-1-carboxylate with lithium (S)-N-benzyl-N-α-methylbenzylamide results in the resolved starting material with high enantiomeric excess. nih.gov

This strategy of using a chiral base to selectively react with one enantiomer of a racemic mixture could, in principle, be applied to derivatives of this compound, offering a viable route to enantiomerically enriched compounds.

The following table outlines the results of a kinetic resolution study on a related tert-butyl substituted cyclic compound.

| Substrate | Chiral Reagent | % Conversion | Enantiomeric Excess (ee) of Unreacted Substrate | Diastereomeric Excess (de) of Product |

| tert-Butyl (RS)-3-tert-butylcyclopentene-1-carboxylate | Lithium (S)-N-benzyl-N-α-methylbenzylamide | 47-51% | >85% to >98% | High de |

Advanced Synthetic Applications and Utility of Cyclobutanone Derivatives

Cyclobutanones as Versatile Molecular Building Blocks

Cyclobutane (B1203170) derivatives are highly versatile starting materials in organic synthesis. nih.gov Despite their significant ring strain, they are generally stable at room temperature, yet can undergo ring-cleavage reactions with relative ease under various conditions. nih.gov This controlled reactivity makes them powerful intermediates. The presence of a bulky tert-butyl group, as in 3-tert-butylcyclobutanone, introduces significant steric hindrance that can influence the stereochemical outcome of reactions and enhance the stability of certain conformations. chemrxiv.org This substituent can act as a stereodirecting group or a conformational lock, guiding subsequent transformations to yield specific products. The combination of a reactive four-membered ring and a sterically influential substituent makes this compound and related structures valuable building blocks for accessing diverse and complex molecular frameworks. nih.govd-nb.info

Conversion to Diverse Cyclic and Acyclic Compounds

The reactivity of the cyclobutanone (B123998) core allows for its conversion into a wide array of other cyclic and acyclic structures through various ring-opening, ring-expansion, and functional group interconversion reactions.

Lactones: The Baeyer-Villiger oxidation is a fundamental reaction for converting cyclic ketones into lactones. nih.govwikipedia.org In the case of 3-substituted cyclobutanones like this compound, this reaction yields valuable γ-lactone products. chemrxiv.org The regioselectivity of this oxidation is predictable, with the migratory aptitude generally following the order: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org For this compound, this would involve the migration of the more substituted carbon, leading to the formation of a specific lactone regioisomer. Significant research has been dedicated to developing asymmetric versions of this reaction to produce chiral lactones, which are important synthetic intermediates. chemrxiv.orgresearchgate.net

Cyclobutanols: The ketone functionality of this compound can be readily reduced to the corresponding alcohol, 3-tert-butylcyclobutanol. This transformation is a standard functional group conversion typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction introduces a new stereocenter, and the stereochemical outcome can often be controlled by the choice of reagent and reaction conditions, with the bulky tert-butyl group influencing the facial selectivity of the hydride attack.

Cyclopentanones: Ring expansion of cyclobutanones provides an effective route to cyclopentanone (B42830) derivatives. nih.govresearchgate.net This transformation can be promoted under various conditions, often involving the formation of a carbocation intermediate adjacent to the ring, which then undergoes rearrangement. The relief of the significant ring strain associated with the four-membered ring (approximately 26.4 kcal/mol) is a powerful thermodynamic driving force for this expansion to the less strained five-membered ring (approximately 6.5 kcal/mol). uci.edu While the general principle is well-established for cyclobutanone systems, specific methodologies detailing the ring expansion of this compound to 3-tert-butylcyclopentanone are an area of synthetic interest.

The inherent strain energy of the cyclobutanone ring makes it an excellent substrate for transition-metal-catalyzed C-C bond activation. A notable strategy for constructing complex ring systems is the "cut-and-sew" reaction, which involves the oxidative addition of a transition metal (such as rhodium) into a C-C bond of the cyclobutanone, followed by an intramolecular insertion of a tethered unsaturated moiety (like an alkyne or alkene). nih.govnih.govnih.gov This deconstructive approach allows for the rapid assembly of intricate fused and bridged polycyclic scaffolds that are common in biologically important molecules. nih.govnih.gov

This methodology has been successfully applied to cyclobutanones to generate various fused-ring systems, including cyclohexenone-fused rings. nih.gov The challenge in these reactions often lies in controlling the regioselectivity of the initial C-C bond cleavage, particularly in substituted cyclobutanones where cleavage can occur at either the more or less sterically hindered position. nih.gov The development of selective catalytic systems is crucial for directing the reaction towards the desired fused or bridged product architecture. nih.govnih.gov

The construction of medium-sized rings (7-9 membered) remains a significant challenge in organic synthesis. Ring expansion strategies starting from smaller, more readily accessible rings like cyclobutanones offer a powerful solution. nih.gov Methodologies involving radical cyclization-fragmentation of ω-haloalkyl-tethered spirocyclobutanones have been developed as a modular approach for the annulation of seven- and eight-membered rings onto existing cyclic frameworks. nih.gov These reactions leverage the release of ring strain to drive the fragmentation of the cyclobutane ring and formation of the larger carbocycle. While these strategies showcase the utility of the cyclobutanone core, their specific application using this compound as a substrate to generate medium-sized rings containing the tert-butyl motif is a specialized area of synthesis.

Strategies for Complex Molecule Synthesis (e.g., Natural Products, Bioactive Compound Scaffolds)

The cyclobutane motif is a key structural feature in numerous natural products and bioactive compounds, where it is often part of a larger fused or spirocyclic core. d-nb.inforesearchgate.net Synthetic strategies toward these complex molecules frequently involve the construction of a substituted cyclobutane ring at a key stage. Furthermore, the tert-butyl group is a common substituent in medicinal chemistry, valued for its ability to impart metabolic stability and modulate biological activity through steric interactions. nih.gov

The combination of these features in a 3-tert-butylcyclobutane-derived scaffold makes it an attractive platform for the development of bioactive compounds. This structural unit can serve as a bioisosteric replacement for other common groups, such as gem-dimethyl groups or phenyl rings, offering a way to explore new chemical space and optimize pharmacokinetic properties. nih.gov For example, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutyl group has been explored as a strategy to enhance metabolic stability while preserving bioactivity. nih.gov Analogously, scaffolds derived from this compound could be employed in fragment-based drug discovery programs to build complex, three-dimensional molecules with potential therapeutic applications. vu.nl

Development of Novel Synthetic Methodologies Based on Cyclobutanone Transformations

The unique reactivity of cyclobutanones has spurred the development of new synthetic methods. A prime example is the advancement in asymmetric Baeyer-Villiger oxidations. To overcome the limitations of small-molecule catalysts for this transformation, researchers have developed innovative catalyst systems. One such system employs a self-assembled ion-pair catalyst composed of a cationic flavin derivative (flavinium) and a cinchona alkaloid dimer. chemrxiv.org This catalyst promotes the highly enantioselective BV oxidation of 3-substituted cyclobutanones, yielding chiral γ-lactones with excellent selectivity. chemrxiv.org The mechanism involves the flavin cofactor facilitating the oxidation, analogous to the function of Baeyer-Villiger monooxygenase enzymes found in nature. wikipedia.orgnih.gov

| Catalyst System | Substrate | Enantiomeric Excess (ee) |

| Flavinium Fl-1 / (DHQ)₂PHAL | 3-Phenylcyclobutanone | High |

| Modified Flavin-Cinchona Alkaloid | 3-Substituted Cyclobutanones | Up to >99% |

Table 1: Representative data on the enantioselectivity of flavin-based catalysts in the Baeyer-Villiger oxidation of 3-substituted cyclobutanones. Data synthesized from findings on asymmetric BV oxidations. chemrxiv.org

Another significant methodological advance is the transition-metal-catalyzed "cut-and-sew" reaction. nih.govnih.gov This strategy represents a powerful bond-disconnecting approach for the synthesis of complex polycycles from relatively simple cyclobutanone precursors. nih.gov The development of rhodium catalysts with specific phosphine (B1218219) ligands has enabled the selective cleavage of C-C bonds and subsequent annulation to form fused-ring systems, a transformation that is challenging using traditional synthetic logic. nih.gov These novel methodologies highlight how the fundamental reactivity of the cyclobutanone core continues to inspire the creation of powerful new tools for organic synthesis.

Theoretical Foundations of Ring Strain in Cyclobutanone Chemistry

Angle Strain, Torsional Strain, and Steric Strain in Cyclobutane (B1203170) Systems

Ring strain in cyclobutane systems is a composite of three main destabilizing interactions: angle strain, torsional strain, and steric strain. wikipedia.org

Torsional Strain (Pitzer Strain): Torsional strain results from the repulsion between electron clouds of adjacent bonds. researchgate.net If cyclobutane were planar, all the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating significant torsional strain. lumenlearning.comlibretexts.org The ring's puckered conformation helps to relieve some of this strain by moving the adjacent C-H bonds away from a perfectly eclipsed arrangement. libretexts.orgmasterorganicchemistry.com However, the neighboring bonds are still not perfectly staggered, so a degree of torsional strain persists. lumenlearning.com

Steric Strain (Van der Waals Strain): This type of strain occurs due to non-bonded atoms being forced into close proximity, leading to repulsive van der Waals forces. In unsubstituted cyclobutane, steric strain is generally low because the ring is not large enough for substituents to cause significant crowding. libretexts.orglibretexts.org However, in substituted cyclobutanes like 3-tert-butylcyclobutanone, the bulky tert-butyl group introduces considerable steric interactions that influence the ring's preferred conformation and reactivity.

Quantitative Assessment of Ring Strain Energies

The total ring strain in cycloalkanes can be quantified by measuring their heats of combustion. By comparing the heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free reference, such as a long-chain alkane or cyclohexane (B81311) (approximately 157.4 kcal/mol), the excess energy released can be attributed to strain. libretexts.orgmasterorganicchemistry.com

For cyclobutane, the total ring strain is calculated to be approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This value is slightly less than that of cyclopropane (B1198618) (around 27.6 kcal/mol), indicating that cyclobutane is marginally more stable. libretexts.orgmasterorganicchemistry.com The high strain energy in cyclobutane is primarily due to angle strain. wikipedia.org

Ring Strain Energies of Cycloalkanes

| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 7.4 | 1.5 |

| Cyclohexane | 6 | 0 | 0 |

Data sourced from multiple references. wikipedia.orgmasterorganicchemistry.comstackexchange.com

Correlation between Ring Strain and Chemical Reactivity

The high ring strain in cyclobutane and cyclobutanone (B123998) systems makes them significantly more reactive than their acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.com The stored potential energy acts as a thermodynamic driving force for reactions that lead to ring-opening, as this relieves the inherent strain. masterorganicchemistry.comnih.gov

Changes in chemical reactivity due to angle strain are particularly dramatic for small rings like cyclopropane and are also clearly evident for cyclobutane. libretexts.orglibretexts.org The weakened C-C bonds are susceptible to cleavage under conditions where other alkanes would be inert. libretexts.org For example, cyclobutane can undergo ring-opening reactions, such as thermal decomposition into two ethylene (B1197577) molecules, driven by the release of ring strain. arxiv.org

In cyclic ketones, ring strain has a pronounced effect on photochemical reactions. nih.gov The Norrish Type I cleavage, a characteristic photochemical reaction of ketones, involves the cleavage of the α-carbon-carbon bond. For cyclobutanone, the barrier to this C-C bond fission in the excited state is significantly lowered by its high ring strain compared to less strained ketones like cyclopentanone (B42830) or cyclohexanone. nih.gov This facilitates ring-opening pathways, leading to the formation of products such as ketenes. nih.gov

Furthermore, ring strain can influence the regiochemical outcome of reactions. organic-chemistry.org In the Baeyer-Villiger oxidation, a cyclic ketone is converted to a lactone. The reaction involves the migration of a carbon atom. While the migratory aptitude typically follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl, ring strain can also affect which group migrates. organic-chemistry.org The relief of strain in the transition state can be a powerful factor in determining the reaction's pathway and final product.

Theoretical Models for Understanding Ring Strain Relief

Several theoretical models have been developed to explain the structure, stability, and reactivity of strained rings.

Baeyer's Strain Theory: Proposed by Adolf von Baeyer in 1890, this was the first theory to explain ring strain. pharmacareers.in Baeyer postulated that cycloalkanes are planar and that any deviation from the ideal tetrahedral angle of 109.5° would induce "angle strain." researchgate.net While this theory successfully explained the high reactivity of cyclopropane and cyclobutane, it incorrectly predicted that larger rings would be highly strained and unstable, as it did not account for their ability to adopt non-planar, puckered conformations. researchgate.netpharmacareers.in

Sachse-Mohr's Theory of Strainless Rings: This theory, an advancement on Baeyer's work, proposed that rings larger than cyclopentane are not planar. pharmacareers.in By adopting puckered, three-dimensional conformations, such as the "chair" and "boat" forms of cyclohexane, the carbon atoms can maintain near-ideal tetrahedral bond angles, thus minimizing angle strain. researchgate.netpharmacareers.in This model successfully explains the exceptional stability of cyclohexane. While cyclobutane does pucker, it cannot achieve a strain-free conformation.

Coulson-Moffitt's Bent Bond Model: This model provides a more sophisticated description of bonding in highly strained rings like cyclopropane. It suggests that to reduce angle strain, the C-C bonds bend outwards, resulting in what are known as "banana bonds." researchgate.net This outward bending leads to poorer orbital overlap compared to a normal sigma bond, making the bonds weaker and the molecule more reactive. researchgate.net A similar, though less extreme, bond-bending occurs in cyclobutane. pharmacareers.in These theoretical frameworks are crucial for rationalizing why reactions that open the cyclobutane ring are energetically favorable, as they lead to the formation of more stable, strain-free products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.